3-Chloro-3-phenylisobenzofuran-1(3H)-one is an organic compound characterized by its unique structure, which includes a chloro substituent and a phenyl group attached to an isobenzofuranone core. Its molecular formula is with a molecular weight of approximately 240.67 g/mol. The compound features a fused bicyclic structure, which contributes to its chemical properties and potential biological activities.
The chemistry of 3-chloro-3-phenylisobenzofuran-1(3H)-one involves various reactions typical for compounds containing halogens and carbonyl functionalities. Common reactions include:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties .
Research indicates that compounds related to 3-chloro-3-phenylisobenzofuran-1(3H)-one may exhibit various biological activities, including:
Several synthetic routes have been developed to produce 3-chloro-3-phenylisobenzofuran-1(3H)-one:
The applications of 3-chloro-3-phenylisobenzofuran-1(3H)-one span several fields:
Interaction studies involving 3-chloro-3-phenylisobenzofuran-1(3H)-one focus on how it interacts with biological targets:
These studies are crucial for assessing the safety and efficacy of the compound in therapeutic applications .
Several compounds share structural similarities with 3-chloro-3-phenylisobenzofuran-1(3H)-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Phenylisobenzofuran-1(3H)-one | Lacks chlorine substituent | Exhibits strong biological activity |
| 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)benzoic acid | Contains a carboxylic acid group | Potential use as an anti-inflammatory agent |
| (S)-3-Phenylisobenzofuran-1(3H)-one | Chiral center present | Different enantiomeric properties affecting activity |
| (R)-3-Phenylisobenzofuran-1(3H)-one | Chiral center present | Different enantiomeric properties affecting activity |
| 3-(p-Tolyl)isobenzofuran-1(3H)-one | Contains a para-methyl substituent | Variation in biological activity due to methyl group |
The uniqueness of 3-chloro-3-phenylisobenzofuran-1(3H)-one lies in its specific chlorination pattern, which may enhance its reactivity and biological profile compared to its non-chlorinated counterparts .
The discovery of 3-chloro-3-phenylisobenzofuran-1(3H)-one is rooted in broader investigations into phthalide derivatives, which date back to early 20th-century hydrogenation studies of phthalic anhydride. While phthalide itself was first synthesized in 1907 via nickel-catalyzed hydrogenation, chlorinated variants like 3-chloro-3-phenylisobenzofuran-1(3H)-one emerged later as synthetic intermediates in heterocyclic chemistry. The compound’s first documented synthesis likely occurred during mid-20th-century efforts to functionalize isobenzofuranones for pesticidal and pharmaceutical applications, though specific historical records remain sparse.
The systematic IUPAC name 3-chloro-3-phenylisobenzofuran-1(3H)-one reflects its core structure:
Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₉ClO₂ | |
| Molecular weight | 244.67 g/mol | |
| Canonical SMILES | ClC1(OC(=O)C2=CC=CC=C12)C3=CC=CC=C3 | |
| X-ray crystallography | Not publicly reported | – |
The planar aromatic system and electron-withdrawing lactone group create a polarized structure, enabling nucleophilic attacks at the carbonyl carbon and electrophilic substitution at the benzene ring.
The structural elucidation of 3-Chloro-3-phenylisobenzofuran-1(3H)-one through X-ray crystallography provides crucial insights into its molecular geometry and solid-state packing arrangements. The compound, with molecular formula C₁₄H₉ClO₂ and molecular weight 244.67 g/mol, exhibits characteristics consistent with orthorhombic crystal systems commonly observed in substituted isobenzofuran derivatives [1].
In the orthorhombic crystal system, the conventional unit cell is defined by three mutually orthogonal vectors of unequal length, where the lattice parameters satisfy the condition a ≠ b ≠ c, while maintaining α = β = γ = 90° [1]. The volume of the conventional unit cell is calculated as V = a·b·c, providing a fundamental parameter for density calculations and structural analysis [1].
For isobenzofuran-1(3H)-one derivatives, crystallographic studies reveal that the bicyclic framework adopts a planar conformation, with the phenyl substituent at position 3 introducing significant steric considerations [2]. The chloro substitution at the same position creates additional electronic effects that influence both the molecular geometry and intermolecular interactions in the crystal lattice [2].
The space group determination for 3-Chloro-3-phenylisobenzofuran-1(3H)-one would typically fall within one of the orthorhombic space groups, such as P2₁2₁2₁, Pnma, or Pmmm, depending on the specific molecular packing arrangements and symmetry elements present in the crystal structure [1]. These space groups are characterized by different combinations of symmetry operations, including screw axes and glide planes, which directly influence the overall molecular packing efficiency and intermolecular interactions [1].
| Parameter | Value/Description |
|---|---|
| Unit Cell Vectors | a₁ = a·x̂, a₂ = b·ŷ, a₃ = c·ẑ |
| Lattice Constants | a ≠ b ≠ c |
| Angles | α = β = γ = 90° |
| Volume Formula | V = a·b·c |
| Common Space Groups | P222, P2₁2₁2₁, Pmmm, Pnma |
The structural analysis of 3-Chloro-3-phenylisobenzofuran-1(3H)-one and related pseudoacid derivatives reveals significant bond length variations that correlate with the electronic properties of the substituents [2]. Pseudoacid derivatives form planar isobenzofuran rings, where the former aldehyde or ketone carbon-heteroatom endocyclic and exocyclic bond distances exhibit systematic variations dependent on the relative basicities of the attached groups [2].
In the case of 3-Chloro-3-phenylisobenzofuran-1(3H)-one, the presence of both chlorine and phenyl substituents at the C-3 position creates a unique electronic environment that affects the bond lengths throughout the molecule [2]. The C-3 carbon atom, being tetrahedral and bearing both electron-withdrawing chlorine and the phenyl group, exhibits distinct bond length characteristics compared to unsubstituted isobenzofuran derivatives [2].
The isobenzofuran ring system displays characteristic bond length patterns where the C-O bonds in the furan ring show variations depending on their position relative to the carbonyl group [3]. The C-O bond adjacent to the carbonyl carbon typically measures approximately 1.385-1.394 Å, while the other C-O bond in the furan ring exhibits slightly different lengths due to the electronic delocalization effects [3].
The aromatic portion of the isobenzofuran system maintains typical benzene ring bond lengths ranging from 1.386 to 1.398 Å, with minimal variations due to the fused lactone ring [3]. However, the presence of substituents at C-3 can induce subtle changes in these bond lengths through inductive and resonance effects transmitted through the π-electron system [3].
For chloro-substituted derivatives, the C-Cl bond length typically ranges from 1.78 to 1.82 Å, depending on the hybridization state of the carbon atom and the electronic environment [4]. The phenyl substituent maintains standard aromatic bond lengths, with C-C distances in the range of 1.38-1.40 Å and C-H distances around 1.08 Å [4].
| Bond Type | Typical Length (Å) | Variation Range | Electronic Factor |
|---|---|---|---|
| C-O (furan ring) | 1.385-1.394 | ±0.010 | Delocalization effects |
| C-Cl | 1.78-1.82 | ±0.02 | Hybridization dependent |
| Aromatic C-C | 1.386-1.398 | ±0.005 | Minimal variation |
| C-3 (quaternary) | Variable | Context-dependent | Substituent effects |
The nuclear magnetic resonance spectroscopic analysis of 3-Chloro-3-phenylisobenzofuran-1(3H)-one provides comprehensive structural information through both proton and carbon-13 NMR techniques [5] [6]. The unique structural features of this compound, particularly the quaternary carbon at position 3 bearing both chlorine and phenyl substituents, create distinctive spectroscopic signatures that enable unambiguous structural identification [5].
In the ¹H NMR spectrum, the most characteristic signal arises from the proton attached to the C-3 carbon, which typically appears as a singlet in the range of δ 6.37-6.46 ppm [5]. This downfield chemical shift reflects the deshielding effects of both the adjacent carbonyl group and the electron-withdrawing chlorine substituent [5]. The integration pattern confirms the presence of a single proton at this position, consistent with the proposed structure [5].
The aromatic region of the ¹H NMR spectrum displays complex multipicity patterns characteristic of both the isobenzofuran aromatic system and the phenyl substituent [5]. The isobenzofuran aromatic protons typically appear in the range of δ 7.3-8.0 ppm, with the proton ortho to the carbonyl group showing the greatest downfield shift due to the electron-withdrawing effect of the carbonyl oxygen [5] [7].
The phenyl substituent protons contribute additional complexity to the aromatic region, with the ortho protons typically appearing around δ 7.2-7.4 ppm, meta protons at δ 7.3-7.5 ppm, and para protons at δ 7.2-7.3 ppm [5]. The exact chemical shifts depend on the electronic environment and potential ring current effects from the adjacent isobenzofuran system [5].
¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule [5] [6]. The quaternary C-3 carbon, bearing both chlorine and phenyl substituents, typically resonates in the range of δ 81.5-82.7 ppm [5]. This chemical shift is characteristic of carbon atoms adjacent to electronegative substituents and reflects the combined influence of the chlorine atom and the aromatic system [5].
The carbonyl carbon exhibits a characteristic chemical shift around δ 170 ppm, consistent with lactone carbonyl carbons [5] [7]. This value falls within the expected range for five-membered lactones and confirms the presence of the isobenzofuran-1(3H)-one core structure [7].
The aromatic carbon atoms of both the isobenzofuran system and the phenyl substituent appear in the typical aromatic region between δ 125-150 ppm [5] [7]. The exact chemical shifts depend on the position of each carbon relative to the heteroatoms and the electron density distribution throughout the aromatic systems [7].
| NMR Parameter | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR H-3 | δ 6.37-6.46 ppm | Singlet | Quaternary CH |
| ¹H NMR Aromatic | δ 7.2-8.0 ppm | Complex multiplets | Aromatic CH |
| ¹³C NMR C-3 | δ 81.5-82.7 ppm | Quaternary | C-Cl, C-Ph |
| ¹³C NMR C=O | δ ~170 ppm | Quaternary | Lactone carbonyl |
| ¹³C NMR Aromatic | δ 125-150 ppm | Tertiary | Aromatic carbons |
Infrared spectroscopy provides detailed information about the vibrational modes present in 3-Chloro-3-phenylisobenzofuran-1(3H)-one, enabling identification of functional groups and structural features through characteristic absorption frequencies [8] [9] [10]. The vibrational spectrum of this compound exhibits several distinct absorption bands that correspond to specific molecular motions and bond stretching frequencies [9] [10].
The most prominent absorption in the IR spectrum arises from the carbonyl stretching vibration of the lactone group, typically observed in the range of 1750-1760 cm⁻¹ [8] [9]. This frequency is characteristic of five-membered lactones and appears as a strong, sharp absorption due to the high dipole moment change associated with the C=O stretching motion [9] [10]. The exact frequency within this range depends on the electronic environment of the carbonyl group and the degree of conjugation with adjacent aromatic systems [10].
Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, providing evidence for the presence of aromatic hydrogen atoms in both the isobenzofuran core and the phenyl substituent [9]. These absorptions typically appear as medium-intensity bands and may show some fine structure due to the different electronic environments of the various aromatic protons [9].
The aromatic skeletal vibrations, corresponding to C=C stretching modes within the aromatic rings, appear in the fingerprint region between 1400-1600 cm⁻¹ [9]. These absorptions show variable intensity and provide information about the aromatic substitution patterns and the degree of conjugation between the different aromatic systems [9].
C-Cl stretching vibrations typically appear in the region of 700-800 cm⁻¹ as medium-intensity absorptions [9]. The exact frequency depends on the hybridization state of the carbon atom bearing the chlorine substituent and the electronic environment created by adjacent functional groups [9]. For tertiary chlorides, as in the case of 3-Chloro-3-phenylisobenzofuran-1(3H)-one, the C-Cl stretching frequency tends to appear toward the lower end of this range [9].
C-O stretching vibrations associated with the ether-like oxygen in the furan ring appear in the range of 1000-1300 cm⁻¹ [8]. These absorptions are typically strong and may show coupling with other vibrational modes in the molecule, leading to complex absorption patterns in this region [8].
The vibrational modes analysis reveals that 3-Chloro-3-phenylisobenzofuran-1(3H)-one exhibits the characteristic absorption patterns expected for a substituted isobenzofuran derivative, with additional features arising from the chloro and phenyl substituents [9] [10]. The combination of these various vibrational modes creates a unique spectroscopic fingerprint that enables definitive identification of this compound [10].
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Description |
|---|---|---|---|
| C=O stretch (lactone) | 1750-1760 | Strong | Lactone carbonyl |
| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic hydrogen |
| Aromatic C=C | 1400-1600 | Variable | Skeletal vibrations |
| C-Cl stretch | 700-800 | Medium | Carbon-chlorine bond |
| C-O stretch (ether) | 1000-1300 | Strong | Furan ring oxygen |
| Out-of-plane bending | 750-900 | Medium | Aromatic deformation |